5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole
Description
5-(2-Methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a 2-methoxyphenyl group and at position 3 with a methylsulfanyl (SCH₃) moiety. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, materials science, and agrochemical applications due to its stability and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-6-4-3-5-7(8)9-11-10(15-2)13-12-9/h3-6H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNPGRKGSRALNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl iodide to yield the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its triazole ring, which is known to exhibit biological activity.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly antifungal and anticancer agents.
Industry:
Agriculture: Potential use as a fungicide or pesticide.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can coordinate with metal ions, making it useful in catalysis and materials science.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl analogue (electron-withdrawing) exhibits higher lipophilicity and antimicrobial activity compared to the 2-methoxyphenyl variant (electron-donating) .
- Thiol vs. Methylsulfanyl : The thiol (-SH) group in increases metal-chelating capacity but reduces stability under oxidative conditions compared to methylsulfanyl.
Biological Activity
5-(2-Methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 79388-77-5
Molecular Formula: C10H11N3OS
Molecular Weight: 225.28 g/mol
The compound features a triazole ring with a methoxyphenyl substituent and a methylsulfanyl group. These structural components contribute to its unique chemical reactivity and biological activity.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. A study indicated that derivatives of 1,2,4-triazoles, including those similar to this compound, showed potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | MRSA |
| Ciprofloxacin-Triazole Hybrid | 0.046–3.11 | MRSA |
| Clinafloxacin-Triazole Hybrid | 0.25–2 | Various Gram-positive bacteria |
Anticancer Activity
Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to the triazole structure have shown promising results in vitro against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating significant cytotoxicity .
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG-2 | TBD |
| Doxorubicin | MCF-7 | 0.5 |
| Novel Triazole Derivative | PC-3 | <25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by interacting with active sites due to the presence of the triazole ring.
- Metal Coordination: The triazole moiety can coordinate with metal ions, enhancing its catalytic properties in biochemical reactions.
Study on Antimicrobial Properties
A recent study synthesized various triazole derivatives and evaluated their antimicrobial efficacy against a range of pathogens. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics like vancomycin and ciprofloxacin . This highlights the potential of triazoles in overcoming antibiotic resistance.
Study on Anticancer Properties
In another study focusing on anticancer activity, derivatives were tested against multiple cancer cell lines using the MTT assay. The results showed that specific substitutions on the triazole ring significantly enhanced cytotoxicity against cancer cells compared to standard chemotherapeutics .
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability under physiological conditions. used MD to validate triazole-protein docking .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 in ). Focus on hydrogen bonds with the triazole core and hydrophobic contacts with the methoxyphenyl group .
How should researchers design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Systematic Substituent Variation : Synthesize analogs with modifications at positions 2 (methoxyphenyl) and 3 (methylsulfanyl). and provide templates for substituent libraries .
- Bioactivity Profiling : Test analogs against relevant targets (e.g., kinases, oxidases) using high-throughput screening.
- QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and dipole moments. applied QSAR to triazole-thiones, achieving R² > 0.85 .
Basic Research Question
- Software : SHELX suite (SHELXL for refinement, SHELXS for solution) is widely validated for small-molecule triazoles (). ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize disorder. achieved a data-to-parameter ratio of 15.9, ensuring robust refinement .
- Validation : Check CIF files with PLATON/ADDSYM to detect missed symmetry or twinning .
How can researchers address discrepancies between theoretical and experimental spectral data?
Advanced Research Question
- Error Sources : Include basis set limitations in DFT (e.g., B3LYP underestimates C=S stretching frequencies) or solvent effects omitted in simulations .
- Hybrid Approaches : Combine experimental IR/NMR with DFT-optimized structures scaled by empirical factors (e.g., 0.96 scaling for IR frequencies) .
- Machine Learning : Train models on public datasets (e.g., NIST Chemistry WebBook) to predict corrections for systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
